molecular formula C16H27N5O4Si B12396360 (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

Cat. No.: B12396360
M. Wt: 381.50 g/mol
InChI Key: QPARFARLOLAARR-WABSSEDKSA-N
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Description

The compound (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol is a complex organic molecule that features a purine base attached to a modified ribose sugar. This compound is of significant interest in the fields of chemistry and biology due to its structural similarity to nucleosides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the ribose sugar are protected using tert-butyl(dimethyl)silyl chloride under basic conditions.

    Glycosylation: The protected ribose is then glycosylated with a purine base, such as adenine, using a Lewis acid catalyst.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce deoxy derivatives.

Scientific Research Applications

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of nucleoside analogs.

    Biology: Studied for its potential role in DNA and RNA synthesis.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism by which (2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol exerts its effects involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, potentially disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.

    Tenofovir: An antiviral drug with a similar structure.

Uniqueness

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol: is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to natural nucleosides. The presence of the tert-butyl(dimethyl)silyl group provides additional protection and facilitates its incorporation into nucleic acids.

Properties

Molecular Formula

C16H27N5O4Si

Molecular Weight

381.50 g/mol

IUPAC Name

(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19)/t9-,11+,12?,15-/m1/s1

InChI Key

QPARFARLOLAARR-WABSSEDKSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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